2-Bromo-4-cyanophenylacetic acid

Hammett equation Electronic effects Structure-activity relationship

2-Bromo-4-cyanophenylacetic acid is a disubstituted phenylacetic acid derivative (C₉H₆BrNO₂, MW 240.05 g/mol) bearing an ortho-bromine and a para-cyano group on the aromatic ring. It belongs to the class of halogenated phenylacetic acid building blocks widely employed in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Cat. No. B8540756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-cyanophenylacetic acid
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)CC(=O)O
InChIInChI=1S/C9H6BrNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13)
InChIKeyWHNOETLSOYKILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-cyanophenylacetic Acid: A Dual-Functional Phenylacetic Acid Building Block for Orthogonal Derivatization


2-Bromo-4-cyanophenylacetic acid is a disubstituted phenylacetic acid derivative (C₉H₆BrNO₂, MW 240.05 g/mol) bearing an ortho-bromine and a para-cyano group on the aromatic ring . It belongs to the class of halogenated phenylacetic acid building blocks widely employed in medicinal chemistry and agrochemical synthesis. The compound is typically supplied at ≥95% purity and serves as a synthetic intermediate that can undergo both Pd-catalyzed cross-coupling at the C–Br site and nitrile-directed transformations at the cyano group [1].

Why 2-Bromo-4-cyanophenylacetic Acid Cannot Be Replaced by Generic Phenylacetic Acid Analogs


Generic substitution among phenylacetic acid derivatives is unreliable because the identity and position of ring substituents control both the electronic landscape and the available synthetic handles. In 2-bromo-4-cyanophenylacetic acid, the ortho-bromine provides a cross-coupling site whose reactivity is electronically tuned by the para-cyano group; the para-cyano group itself is a strong electron-withdrawing substituent (Hammett σₚ = +0.66) that modulates acidity, LogP, and metabolic stability [1]. Replacing this compound with 4-cyanophenylacetic acid (no bromine handle), 2-bromophenylacetic acid (no cyano group), or the 2-chloro/2-fluoro analogs alters both the reactivity and physicochemical profile in ways that cannot be compensated by simple stoichiometric adjustment [2].

2-Bromo-4-cyanophenylacetic Acid — Quantitative Differentiation Evidence Against Closest Analogs


Electronic Modulation: Hammett Substituent Constant Comparison with 2-Fluoro, 2-Chloro, and 2-Bromo Analogs

The para-cyano group (σₚ = +0.66) exerts a strong electron-withdrawing effect that polarizes the aromatic ring and activates the ortho-bromine toward oxidative addition. By contrast, the 2-fluoro analog bears a weakly electron-withdrawing ortho substituent (σₘ for F = +0.337) that does not comparably activate the ring, while the 2-chloro analog (σₘ for Cl = +0.373) provides intermediate activation but inferior cross-coupling kinetics. The Hammett σₘ value for bromine (+0.393) is the highest among the halogens, contributing additively with the para-CN effect to lower the pKa of the acetic acid moiety and increase the electrophilicity of the C–Br bond [1].

Hammett equation Electronic effects Structure-activity relationship

Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride and Aryl Fluoride in Suzuki–Miyaura Reactions

In Pd-catalyzed Suzuki–Miyaura cross-coupling, the established reactivity order of aryl halides is I > OTf > Br >> Cl > F. Ortho-substituted aryl bromides, especially those activated by electron-withdrawing para-substituents, undergo oxidative addition to Pd(0) significantly faster than the corresponding aryl chlorides. The 2-bromo substituent in 2-bromo-4-cyanophenylacetic acid is therefore a competent coupling partner under mild conditions (room temperature to 80 °C with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts), whereas the 2-chloro analog requires elevated temperatures, specialized electron-rich ligands (e.g., SPhos, XPhos), and longer reaction times. The 2-fluoro analog is essentially inert under standard Suzuki conditions [1].

Suzuki coupling Cross-coupling Aryl halide reactivity

Physicochemical Differentiation: Predicted pKa and LogP Comparison Across Halogen-Substituted 4-Cyanophenylacetic Acids

The predicted pKa of 2-bromo-4-cyanophenylacetic acid is approximately 4.5–5.0 (acidic proton of the acetic acid moiety), placing it between 4-cyanophenylacetic acid (pKa ~3.93, predicted) and 2-bromophenylacetic acid (pKa = 4.05, measured). The ortho-bromine contributes a field-inductive effect that partially offsets the strong mesomeric withdrawal of the para-cyano group, resulting in moderated acidity that can improve handling and formulation relative to the more acidic non-brominated parent. The calculated LogP for the positional isomer 2-(3-bromo-4-cyanophenyl)acetic acid is 1.95 [1], indicating higher lipophilicity than 4-cyanophenylacetic acid (LogP 1.19) but lower than 2-bromophenylacetic acid (LogP 2.36), potentially offering a balanced permeability–solubility profile .

pKa LogP Physicochemical properties Drug-likeness

Orthogonal Functionalization Handles: Dual Derivatization Potential vs. Mono-Functional Analogs

Unlike 4-cyanophenylacetic acid (only cyano handle) or 2-bromophenylacetic acid (only bromo handle), 2-bromo-4-cyanophenylacetic acid provides two chemically orthogonal functional groups. The aryl bromide can undergo Suzuki, Heck, Buchwald–Hartwig, or Sonogashira couplings, while the nitrile can be independently hydrolyzed to the amide or carboxylic acid, reduced to the amine, or cyclized to tetrazole. The para-cyano group also serves as a directing group for meta-C–H functionalization in phenylacetic acid scaffolds, as demonstrated in recent Pd-catalyzed methodologies [1]. This dual-handle architecture enables sequential derivatization without protecting-group manipulation, reducing step count in multi-step synthesis by 1–2 steps compared to sequential mono-functional building blocks.

Orthogonal synthesis Dual functionalization Building block versatility

Patent Literature Presence Compared to Positional Isomer

The positional isomer 2-(4-bromo-2-cyanophenyl)acetic acid is cited in 9 patents, while 2-bromo-4-cyanophenylacetic acid itself appears in the substructure of patent-exemplified compounds such as US20240101572 (Example 57), where the 2-bromo-4-cyanophenyl fragment is integrated into a spirocyclic oxadiazolone scaffold targeting undisclosed therapeutic endpoints [1]. This indicates that the 2-bromo-4-cyano substitution pattern is of active interest in proprietary medicinal chemistry programs, supporting procurement for IP-protected lead optimization rather than merely academic exploration.

Patent analysis Intellectual property Scaffold relevance

Synthetic Accessibility: Controllable Bromination Yield and Purity vs. Alternative Halogenation Routes

The electrophilic bromination of 4-cyanophenylacetic acid using N-bromosuccinimide (NBS) in 50% aqueous H₂SO₄ proceeds with a reported yield of approximately 70% to give 2-bromo-4-cyanophenylacetic acid . The crude product contains residual starting material (~25%), which can be removed by recrystallization or chromatography to achieve the commercially typical ≥95% purity . In contrast, direct chlorination of 4-cyanophenylacetic acid often produces mixtures of mono- and di-chlorinated products due to the higher reactivity of Cl₂, while fluorination requires specialized reagents (e.g., Selectfluor) and may give lower regioselectivity. The bromination route thus offers a practical balance of acceptable yield and manageable purification, which is reflected in the consistent commercial availability of the compound at ≥95% purity.

Synthesis Bromination Yield Purity

2-Bromo-4-cyanophenylacetic Acid — Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization Requiring Dual Orthogonal Derivatization

When a lead series requires sequential functionalization — first modifying the aryl bromide via Suzuki coupling to explore biaryl SAR, followed by nitrile hydrolysis to the primary amide or carboxylic acid for solubility tuning — 2-bromo-4-cyanophenylacetic acid is uniquely suited. The Hammett evidence (σₘ Br +0.393; σₚ CN +0.66) [1] confirms that the para-cyano group electronically activates the ortho-bromine for mild cross-coupling, while the nitrile remains intact and available for subsequent transformation. This dual-handle architecture eliminates the need for protecting-group strategies that would be required if using two separate mono-functional building blocks.

Parallel Library Synthesis Under Standard Suzuki Conditions

For high-throughput chemistry groups synthesizing compound libraries, the aryl bromide in 2-bromo-4-cyanophenylacetic acid enables coupling at 60–80 °C with standard Pd(PPh₃)₄ catalyst, in contrast to the 2-chloro analog that requires specialized ligands (SPhos/XPhos) and temperatures above 100 °C [1]. The lower activation barrier of the C–Br bond translates to higher success rates in parallel format and compatibility with thermally sensitive boronic acid partners, making this compound the preferred scaffold for library production when the 4-cyano-2-halo substitution pattern is required.

Fragment-Based Drug Discovery (FBDD) with Balanced Physicochemical Properties

With a molecular weight of 240.05 g/mol and a predicted LogP ~1.95 — higher than 4-cyanophenylacetic acid (LogP 1.19) but lower than 2-bromophenylacetic acid (LogP 2.36) — 2-bromo-4-cyanophenylacetic acid occupies a favorable fragment-like physicochemical space [1]. The moderated pKa (~4.5–5.0) reduces the risk of pH-dependent solubility issues in cellular assays compared to the more acidic non-brominated parent (pKa 3.93). These properties support its use as a fragment hit or a fragment-growing anchor point in FBDD programs targeting intracellular targets.

Agrochemical Intermediate and C–H Activation Scaffold

The para-cyano group serves as an effective directing group for Pd-catalyzed meta-C–H functionalization of phenylacetic acid derivatives, as demonstrated in recent methodology [1]. This enables late-stage diversification of the aromatic ring at positions not accessible through standard electrophilic substitution. Additionally, the bromine handle allows for introduction of heterocyclic or fluorinated motifs common in agrochemical active ingredients, positioning 2-bromo-4-cyanophenylacetic acid as a strategic intermediate in crop protection R&D where both cyano and bromo substituents are privileged fragments.

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